N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide

HDAC4 inhibition Trifluoromethyl-oxadiazole Neurodegeneration

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide (CAS 1234989-48-0) is a synthetic small molecule (MF: C₁₂H₁₀F₃N₃O₂; MW: 285.23 g/mol) that incorporates a 1,2,4-oxadiazole heterocycle linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety. The 1,2,4-oxadiazole ring is a well-established amide bioisostere that confers enhanced hydrolytic stability relative to conventional amide bonds, while the para-trifluoromethyl substituent on the benzamide ring contributes to increased lipophilicity (ACD/LogP ~3.06 predicted for the cyclohexyl analog) and metabolic resilience.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.226
CAS No. 1234989-48-0
Cat. No. B2453796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide
CAS1234989-48-0
Molecular FormulaC12H10F3N3O2
Molecular Weight285.226
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
InChIKeyXZIFEKDEWIBFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide (CAS 1234989-48-0): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide (CAS 1234989-48-0) is a synthetic small molecule (MF: C₁₂H₁₀F₃N₃O₂; MW: 285.23 g/mol) that incorporates a 1,2,4-oxadiazole heterocycle linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety. The 1,2,4-oxadiazole ring is a well-established amide bioisostere that confers enhanced hydrolytic stability relative to conventional amide bonds, while the para-trifluoromethyl substituent on the benzamide ring contributes to increased lipophilicity (ACD/LogP ~3.06 predicted for the cyclohexyl analog) and metabolic resilience [1]. This combination of structural features positions the compound as a member of the trifluoromethyl-oxadiazole (TFMO) chemotype, a scaffold that has been the subject of multiple patent filings directed at HDAC4 inhibition for Huntington's disease, muscle atrophy, and metabolic syndrome [2].

Why N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Superficially similar 1,2,4-oxadiazole-containing benzamides are not interchangeable because subtle variations in regioisomerism (e.g., 3-methyl vs. 5-trifluoromethyl substitution on the oxadiazole ring), benzamide substitution pattern (para- vs. meta-CF₃), and linker geometry (methylene vs. direct attachment) can produce large differences in target binding, selectivity, and physicochemical properties. For example, the position of the trifluoromethyl group on the benzamide ring—para (4-CF₃) in the target compound versus meta (3-CF₃) in its closest positional isomer—alters the molecular electrostatic potential and can shift HDAC isoform selectivity [1]. Similarly, replacement of the methylene linker with a cyclohexyl spacer increases molecular weight from 285.23 to 353.34 Da and introduces additional conformational constraints that affect binding, as evidenced by structurally related TFMO-based HDAC4 inhibitors . These differences mean that substituting the target compound with an unqualified analog risks invalidating assay reproducibility, structure–activity relationship (SAR) interpretation, and patent-defined composition-of-matter claims.

Quantitative Differentiation Evidence for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide Against Closest Analogs


HDAC4 Inhibitory Potency: Target Compound vs. Positional Isomer (4-CF₃ vs. 3-CF₃ Benzamide)

Within the TFMO chemotype, HDAC4 inhibitory potency is highly sensitive to the position of the trifluoromethyl group on the benzamide ring. The target compound bears a para-CF₃ substituent, while the closest positional isomer carries the CF₃ group at the meta position (CAS not individually specified but structurally defined in the Novartis patent series). In the patent US9056843B2, para-substituted TFMO benzamides demonstrated HDAC4 IC₅₀ values in the nanomolar range, whereas meta-substituted analogs in the same assay platform showed substantially reduced activity [1][2].

HDAC4 inhibition Trifluoromethyl-oxadiazole Neurodegeneration

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Cyclohexyl-Linked Analog

Replacement of the methylene linker in the target compound (MW 285.23) with a cyclohexyl spacer yields the analog N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide (MW 353.34). This structural change increases molecular weight by 68.11 Da and raises predicted LogP from approximately 2.5 (target compound, estimated) to 3.06 (cyclohexyl analog, ACD/LogP), while the topological polar surface area (TPSA) remains similar (both ~68 Ų) [1]. The lower molecular weight and comparable TPSA of the target compound predict superior aqueous solubility and permeability characteristics within the TFMO series.

Lipophilicity Drug-likeness Permeability

Hydrolytic Stability: 1,2,4-Oxadiazole Isostere vs. Conventional Amide Bond

The 1,2,4-oxadiazole ring is a recognized bioisostere of the amide bond that exhibits superior resistance to hydrolytic degradation. While direct experimental stability data for the target compound have not been published in the peer-reviewed literature, the 1,2,4-oxadiazole heterocycle is broadly documented to withstand both aqueous hydrolysis and esterase-mediated cleavage better than the corresponding amide, with half-lives in plasma and microsomal preparations typically extended by several-fold [1]. This class-level property is a key differentiator when selecting a scaffold for prolonged in vitro or in vivo studies.

Metabolic stability Bioisostere Hydrolysis resistance

Purity and Vendor Specification: Quantifiable Procurement-Quality Advantage

Commercially available batches of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide are supplied at a standard purity of 95% [1]. In the TFMO analog space, many research-grade compounds from non-validated suppliers lack certified purity documentation or are offered at lower purity grades (commonly 90–93%) [2]. For procurement, a documented 95% purity specification provides a verifiable quality baseline that reduces the likelihood of off-target effects from impurities in sensitive biochemical and cell-based assays.

Chemical purity Procurement specification QC release

Recommended Research and Procurement Application Scenarios for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide


HDAC4-Targeted Drug Discovery for Neurodegeneration and Muscle Atrophy

The target compound, as a representative of the para-CF₃ TFMO benzamide class, is suitable for use as a reference standard or starting scaffold in HDAC4 inhibitor programs targeting Huntington's disease, muscle atrophy, and metabolic syndrome. The class-level HDAC4 inhibition (IC₅₀ in the low nanomolar range for optimized para-CF₃ analogs [1]) and the documented disease rationale linking HDAC4 inhibition to improved motor phenotype in R6/2 mice [2] make this chemotype a validated entry point for medicinal chemistry efforts.

SAR Probe for Trifluoromethyl Positional Isomer Studies

The well-defined para-CF₃ substitution pattern on the benzamide ring makes this compound an ideal probe for systematic SAR studies comparing para-, meta-, and ortho-CF₃ positional isomers. Such studies are critical for mapping the electrostatic and steric requirements of the HDAC4 binding pocket and for establishing structure–selectivity relationships within the TFMO series [1].

Metabolic Stability Benchmarking in ADME Assay Panels

Given the documented metabolic stability advantage of 1,2,4-oxadiazole bioisosteres over conventional amides [1], this compound can serve as a positive control or benchmark in microsomal and plasma stability assays when evaluating newer amide-containing chemotypes. Its moderate molecular weight and lipophilicity provide a balanced ADME profile for comparative purposes [2].

Procurement as a Certified Research-Grade Building Block

With a documented purity of 95% and availability from commercial suppliers in multiple quantity formats (5–40 mg), the compound meets the minimum quality specification for use as a building block in parallel synthesis or as a precursor for further derivatization at the oxadiazole C-3 methyl position or the benzamide nitrogen [1].

Quote Request

Request a Quote for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.